molecular formula C8H13N3 B2526548 (3,5,6-Trimethylpyrazin-2-yl)methanamine CAS No. 866751-49-7

(3,5,6-Trimethylpyrazin-2-yl)methanamine

Cat. No. B2526548
CAS RN: 866751-49-7
M. Wt: 151.213
InChI Key: GUZIZKBRHBGPOS-UHFFFAOYSA-N
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Description

(3,5,6-Trimethylpyrazin-2-yl)methanamine, also known as TMA, is a nitrogen-containing heterocyclic compound. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. TMA is a colorless to yellow liquid with a pungent odor.

Scientific Research Applications

Organic Synthesis:

(3,5,6-Trimethylpyrazin-2-yl)methanamine: serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules, including pharmaceuticals, agrochemicals, and fragrances .

Neuroprotective Effects:

In recent studies, a novel ligustrazine derivative derived from this compound, called (3,5,6-Trimethylpyrazin-2-yl)methyl(E)-3-(4-((3,5,6-trimethylpyrazin-2-yl)methoxy)phenyl)acrylate (T-CA) , demonstrated neuroprotective effects against CoCl2-induced neurotoxicity. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Cytotoxicity Assessment:

Researchers have employed (3,5,6-Trimethylpyrazin-2-yl)methanamine in cytotoxicity assays. By measuring lactate dehydrogenase (LDH) release, they assess the compound’s impact on cell viability and toxicity .

Ligustrazine Derivatives:

The compound serves as an intermediate for synthesizing ligustrazine derivatives. These derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and cardiovascular effects. Researchers have explored various ligustrazine amide derivatives originating from (3,5,6-Trimethylpyrazin-2-yl)methanamine .

properties

IUPAC Name

(3,5,6-trimethylpyrazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-6(2)11-8(4-9)7(3)10-5/h4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZIZKBRHBGPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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